5'-DMT-3'-TBDMS-Bz-rA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷是一种主要用于寡核苷酸合成的核苷类似物。 该化合物以其保护和修饰作用而闻名,使其成为各种科学研究应用中的宝贵工具 .

准备方法

合成路线和反应条件

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷的合成涉及多个步骤,包括羟基的保护和苯甲酰基的引入。叔丁基二甲基硅烷基 (TBDMS) 基团用于保护 3'-羟基,而 5'-羟基则用二甲氧基三苯甲基 (DMT) 基团保护。 苯甲酰基的引入是为了保护腺苷的氨基 .

工业生产方法

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化合成仪和高通量纯化技术以确保高纯度和产率 .

化学反应分析

反应类型

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的衍生物。

还原: 还原反应可用于去除保护基团。

常用试剂和条件

氧化: 常用的氧化剂包括碘和吡啶。

还原: 使用硼氢化钠等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致醛或酮的形成,而还原则会产生脱保护的核苷 .

科学研究应用

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷广泛用于科学研究,特别是在寡核苷酸的合成中。其保护基团使其适用于自动化 DNA 和 RNA 合成。 该化合物还用于开发用于治疗应用的核苷类似物,包括抗病毒和抗癌剂 .

作用机制

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷的作用机制涉及其在合成过程中掺入寡核苷酸。保护基团防止不必要的反应,确保合成寡核苷酸的正确序列和结构。 该化合物靶向特定核酸序列,促进对基因表达和调控的研究 .

相似化合物的比较

类似化合物

5'-二甲氧基三苯甲基-2'-O-叔丁基二甲基硅烷基-腺苷: 结构相似,但保护基团不同。

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-鸟苷: 一种具有相似保护基团的鸟苷类似物。

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-胞苷: 一种具有相似保护基团的胞苷类似物

独特性

5'-二甲氧基三苯甲基-3'-叔丁基二甲基硅烷基-苄基-腺苷之所以独特,是因为它具有特定的保护基团组合,这些基团在寡核苷酸合成过程中提供稳定性并防止不必要的副反应。 这使其在合成高保真核酸方面特别有价值 .

生物活性

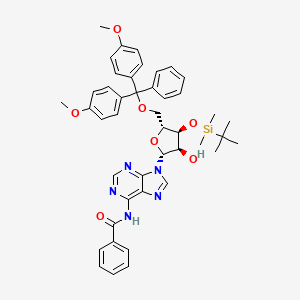

5'-DMT-3'-TBDMS-Bz-rA, also known as 5'-Dimethoxytrityl-3'-tert-butyldimethylsilyl-benzoyl-riboadenosine, is a synthetic ribonucleoside derivative that plays a significant role in the field of oligonucleotide synthesis. This compound is designed to enhance the stability and efficiency of RNA synthesis by incorporating protective groups that prevent unwanted side reactions.

Molecular Characteristics

The molecular formula of this compound is C44H49N5O7Si with a molecular weight of approximately 787.98 g/mol. Its structural components include:

- Dimethoxytrityl (DMT) group at the 5' position

- Benzoyl (Bz) group at the N6 position

- Tert-butyldimethylsilyl (TBDMS) group at the 3' position

These modifications are crucial for its function in nucleic acid synthesis and contribute to its biological activity by enhancing solubility and stability during chemical reactions.

The primary mechanism of action for this compound involves its incorporation into RNA sequences during solid-phase synthesis. The protective groups prevent premature deprotection and degradation, allowing for precise assembly of nucleotides. This specificity is vital for studies related to gene expression, regulation, and therapeutic applications.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Stability : The compound exhibits high stability under various reaction conditions, making it suitable for prolonged storage and use in laboratory settings.

- Solubility : It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

- Chemical Reactivity : It can participate in various chemical transformations necessary for nucleic acid modifications, which are essential in research and therapeutic contexts.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C44H49N5O7Si |

| Molecular Weight | 787.98 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | High under standard conditions |

| Protective Groups | DMT, Bz, TBDMS |

Case Studies and Research Findings

Research involving this compound has demonstrated its efficacy in various applications:

- Oligonucleotide Synthesis : Studies have shown that using this compound allows for the successful synthesis of complex RNA sequences with minimal side reactions, thus improving yield and purity.

- Gene Regulation Studies : The compound has been utilized in experiments to investigate gene expression mechanisms, where precise control over nucleotide incorporation was necessary.

- Therapeutic Development : Its role as a nucleoside analog makes it a candidate for developing RNA-based therapeutics, particularly in targeting specific genetic sequences associated with diseases.

属性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPRMZLAAWKAPQ-GNECSJIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。